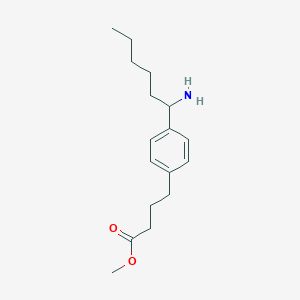
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester is an organic compound that belongs to the class of esters It features a benzene ring attached to a butanoic acid chain, which is further substituted with a 1-aminohexyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester typically involves the esterification of benzenebutanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The aminohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor of the benzenebutanoic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenated precursors and amines under basic conditions.
Major Products
Oxidation: Benzenebutanoic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted benzenebutanoic acid esters.
Applications De Recherche Scientifique
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester can be compared with other similar compounds such as:
Benzenebutanoic acid, 4-(1-aminohexyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Benzenebutanoic acid, 4-(1-aminohexyl)-, propyl ester: Similar structure but with a propyl ester group.
Benzenebutanoic acid, 4-(1-aminohexyl)-, butyl ester: Similar structure but with a butyl ester group.
These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the variation in the ester group.
Propriétés
Numéro CAS |
162941-69-7 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
methyl 4-[4-(1-aminohexyl)phenyl]butanoate |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-8-16(18)15-12-10-14(11-13-15)7-6-9-17(19)20-2/h10-13,16H,3-9,18H2,1-2H3 |
Clé InChI |
VOAYFNAPAJDQEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=C(C=C1)CCCC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


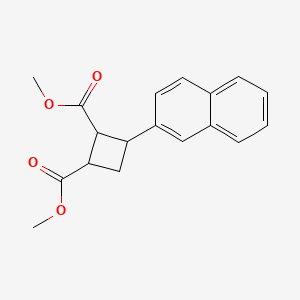
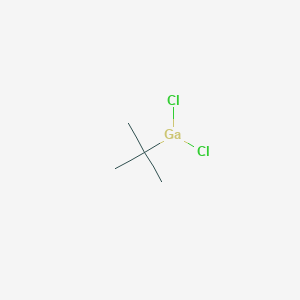

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
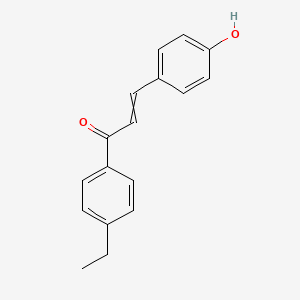
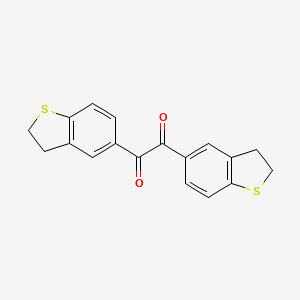
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
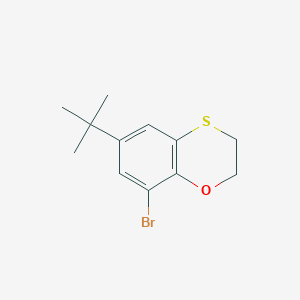
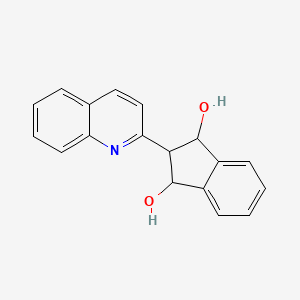
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

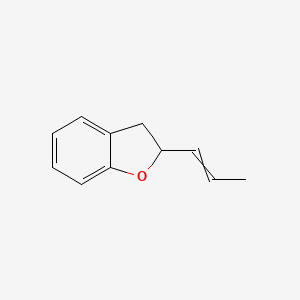
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
